Diazodiphenylmethane

Descripción

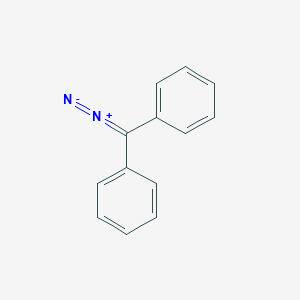

Structure

3D Structure

Propiedades

IUPAC Name |

[diazo(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLHXEGAYQFOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236941 | |

| Record name | Diazodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-40-9 | |

| Record name | 1,1′-(Diazomethylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazodiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazodiphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,1'-(diazomethylene)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAZODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG5TWB4MMS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Properties of Diazodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane (C₁₃H₁₀N₂) is a diazo compound that serves as a versatile reagent in organic synthesis, notably in the esterification of carboxylic acids and in various cycloaddition and insertion reactions. Its distinct deep red to black crystalline form and reactivity are underpinned by its unique electronic structure, which gives rise to characteristic spectroscopic properties. A thorough understanding of these properties is crucial for its identification, purity assessment, and for monitoring its reactions in research and drug development settings. This guide provides a comprehensive overview of the key spectroscopic characteristics of diazodiphenylmethane, including UV-Vis, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, along with detailed experimental protocols and visualizations of its primary reaction mechanisms.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for diazodiphenylmethane.

| Spectroscopic Technique | Parameter | Value |

| UV-Visible | λmax (in Ethanol) | 525 nm |

| Infrared (FT-IR) | N≡N Asymmetric Stretch | ~2050 cm⁻¹ |

| Aromatic C-H Stretch | ~3060 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1600 cm⁻¹ | |

| ¹H NMR (CDCl₃) | Phenyl Protons (m) | 7.15-7.40 ppm |

| ¹³C NMR (CDCl₃) | Diazo Carbon | ~62 ppm |

| Phenyl C1 (ipso) | ~125 ppm | |

| Phenyl C2, C6 (ortho) | ~126 ppm | |

| Phenyl C3, C5 (meta) | ~128 ppm | |

| Phenyl C4 (para) | ~129 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | 194.23 m/z |

| Major Fragment ([M-N₂]⁺·) | 166 m/z |

Experimental Protocols

Sample Preparation: Synthesis of Diazodiphenylmethane

A common and effective method for the synthesis of diazodiphenylmethane is the oxidation of benzophenone hydrazone.

Materials:

-

Benzophenone hydrazone

-

Yellow mercuric oxide (HgO) or Manganese dioxide (MnO₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether or Diethyl ether

Procedure:

-

In a flask, dissolve benzophenone hydrazone in petroleum ether or diethyl ether.

-

Add yellow mercuric oxide or manganese dioxide (an excess of the oxidizing agent is typically used).

-

Add anhydrous sodium sulfate to absorb the water formed during the reaction.

-

Stir the mixture vigorously at room temperature for several hours. The reaction progress can be monitored by the disappearance of the solid oxidizing agent and the formation of a deep red solution.

-

Once the reaction is complete, filter the mixture to remove the inorganic solids.

-

The solvent is then removed under reduced pressure to yield diazodiphenylmethane as a red-black solid or oil.[1]

Caution: Diazo compounds are potentially explosive and should be handled with care. The use of mercury compounds requires appropriate safety precautions and waste disposal procedures.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a dilute solution of diazodiphenylmethane in a spectroscopic grade solvent, such as ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).

-

Use the same solvent as a blank to zero the instrument.

-

Record the absorption spectrum over a wavelength range of at least 300-700 nm.

-

Identify the wavelength of maximum absorbance (λmax). For diazodiphenylmethane in ethanol, this is observed at approximately 525 nm.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid or oily diazodiphenylmethane sample directly onto the ATR crystal.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands. The most prominent feature for diazodiphenylmethane is the strong, sharp peak corresponding to the asymmetric stretching vibration of the diazo group (N≡N), which appears around 2050 cm⁻¹. Other expected peaks include those for aromatic C-H stretching (~3060 cm⁻¹) and aromatic C=C stretching (~1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H and ¹³C NMR:

-

Dissolve a small amount of the diazodiphenylmethane sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. The aromatic protons of the phenyl groups will appear as a multiplet in the region of 7.15-7.40 ppm.

-

Acquire the ¹³C NMR spectrum. Key resonances to identify are the diazo carbon at approximately 62 ppm and the aromatic carbons in the range of 125-129 ppm.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution.

-

Acquire the mass spectrum under electron ionization conditions.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns. The molecular ion (M⁺) of diazodiphenylmethane will be observed at an m/z of approximately 194.23. A prominent fragment will be observed at m/z 166, corresponding to the loss of a neutral nitrogen molecule (N₂).

Reaction Mechanisms and Visualizations

Diazodiphenylmethane is involved in several important reaction types. Below are visualizations of two key mechanisms.

Reaction with Carboxylic Acids

Diazodiphenylmethane readily reacts with carboxylic acids to form diphenylmethyl esters. This reaction proceeds via a proton transfer followed by a nucleophilic attack.

Photochemical Decomposition

Upon exposure to ultraviolet light, diazodiphenylmethane can decompose to form a diphenylcarbene intermediate and nitrogen gas. The highly reactive carbene can then undergo various subsequent reactions.

References

An In-depth Technical Guide to the Reaction Kinetics and Mechanism of Diazodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane (DDM), a diaryldiazomethane compound, is a versatile reagent in organic synthesis, most notably for the esterification of carboxylic acids. Its distinctive red-violet color allows for easy monitoring of reaction progress, making it a valuable tool for kinetic studies. Understanding the kinetics and mechanisms of its reactions is crucial for optimizing synthetic protocols and for its application in various fields, including drug development. This guide provides a comprehensive overview of the reaction kinetics and mechanisms of diazodiphenylmethane with a focus on its reactions with carboxylic acids and phenols, as well as its thermal and photochemical decomposition.

Reaction with Carboxylic Acids

The reaction of diazodiphenylmethane with carboxylic acids is a well-studied and widely utilized transformation for the formation of benzhydryl esters. The reaction is generally clean and proceeds under mild conditions.

Kinetics

The reaction between diazodiphenylmethane and carboxylic acids typically follows second-order kinetics, being first-order in both DDM and the carboxylic acid.[1] The rate of the reaction is highly dependent on the acidity of the carboxylic acid, the solvent, and the substituents on the aromatic rings of both reactants.

The rate-determining step is the proton transfer from the carboxylic acid to the diazo carbon of diazodiphenylmethane.[1][2] This initial protonation is followed by the rapid loss of nitrogen gas and the formation of the corresponding ester.[1]

Quantitative Data

The following tables summarize the second-order rate constants for the reaction of diazodiphenylmethane with various benzoic acids in different solvents at 30°C.

Table 1: Second-Order Rate Constants (k) for the Reaction of Substituted Benzoic Acids with Diazodiphenylmethane in Ethanol at 30°C

| Substituent (in Benzoic Acid) | k (L mol⁻¹ s⁻¹) |

| H | 0.0180 |

| p-CH₃ | 0.0113 |

| p-OCH₃ | 0.0093 |

| p-Cl | 0.0385 |

| p-NO₂ | 0.233 |

| m-CH₃ | 0.0157 |

| m-Cl | 0.0517 |

| m-NO₂ | 0.160 |

| o-CH₃ | 0.0035 |

| o-Cl | 0.155 |

Table 2: Solvent Effects on the Second-Order Rate Constant (k) for the Reaction of Benzoic Acid with Diazodiphenylmethane at 30°C

| Solvent | k (L mol⁻¹ s⁻¹) |

| Ethanol | 0.0180 |

| Propan-2-ol | 0.0105 |

| Butan-1-ol | 0.0195 |

| 2-Methylpropan-1-ol | 0.0132 |

| Ethylene glycol | 0.0933 |

| Dimethylformamide | 0.0851 |

| Dimethyl sulfoxide | 0.327 |

| Ethyl acetate | 0.031 |

| Dioxane | 0.015 |

Mechanism

The generally accepted mechanism for the reaction of diazodiphenylmethane with carboxylic acids in both protic and aprotic solvents involves a rate-determining proton transfer to form a diphenylmethanediazonium-carboxylate ion pair.[3][4] This is followed by rapid, product-governing steps.

Figure 1: Reaction mechanism of diazodiphenylmethane with a carboxylic acid.

Reaction with Phenols

Diazodiphenylmethane also reacts with phenols to form benzhydryl ethers. The reaction is generally slower than with carboxylic acids due to the lower acidity of phenols.

Kinetics

Similar to carboxylic acids, the reaction with phenols is believed to proceed via a rate-determining proton transfer. The kinetics are sensitive to the acidity of the phenol and the nature of the solvent. While extensive quantitative data for a wide range of phenols is less readily available in the literature compared to carboxylic acids, the principles governing the reaction are analogous.

Mechanism

The mechanism involves the protonation of the diazodiphenylmethane by the phenol to form an ion pair, which then collapses to the ether product with the elimination of nitrogen gas.

Figure 2: Reaction mechanism of diazodiphenylmethane with a phenol.

Thermal and Photochemical Decomposition

Diazodiphenylmethane can decompose upon heating or exposure to light, leading to the formation of diphenylcarbene, a highly reactive intermediate.

Thermal Decomposition

The thermal decomposition of diazodiphenylmethane in solution typically follows first-order kinetics. The rate of decomposition is dependent on the temperature and the solvent. The primary product of the thermal decomposition is benzophenone azine, formed by the reaction of diphenylcarbene with unreacted diazodiphenylmethane.

Activation Parameters

The determination of activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), is crucial for understanding the temperature dependence of the decomposition rate. These parameters can be obtained from an Arrhenius plot, which is a graph of the natural logarithm of the rate constant (ln k) versus the reciprocal of the temperature (1/T). The slope of the line is equal to -Ea/R, and the y-intercept is ln A, where R is the gas constant.

Photochemical Decomposition

The photochemical decomposition of diazodiphenylmethane can be initiated by irradiation with light of a suitable wavelength. The quantum yield of the decomposition, which is the number of molecules decomposed per photon absorbed, can be greater than unity, suggesting a chain reaction mechanism.[5] The primary photochemical process is the formation of diphenylcarbene and nitrogen gas. The carbene can then undergo various reactions, including insertion into C-H bonds, addition to double bonds, and reaction with the starting material.

Figure 3: General pathways for thermal and photochemical decomposition of diazodiphenylmethane.

Experimental Protocols

The kinetics of diazodiphenylmethane reactions are most commonly studied using UV-Visible spectrophotometry.[2][6]

UV-Visible Spectrophotometric Method

This method relies on the strong absorption of diazodiphenylmethane in the visible region of the electromagnetic spectrum (λmax ≈ 525 nm).[2] The disappearance of the characteristic red-violet color of DDM can be monitored over time by measuring the decrease in absorbance at this wavelength.

Typical Procedure:

-

Preparation of Solutions: Standard solutions of diazodiphenylmethane and the reactant (e.g., carboxylic acid) in a suitable solvent are prepared. The concentration of the reactant is typically kept in large excess (at least 10-fold) compared to DDM to ensure pseudo-first-order kinetics.

-

Temperature Control: The reaction is carried out in a thermostated cuvette holder of a UV-Vis spectrophotometer to maintain a constant temperature.

-

Initiation of Reaction: The reaction is initiated by mixing the solutions of DDM and the reactant directly in the cuvette.

-

Data Acquisition: The absorbance at the λmax of DDM is recorded at regular time intervals.

-

Data Analysis: For a pseudo-first-order reaction, a plot of the natural logarithm of the absorbance (ln A) versus time will yield a straight line. The pseudo-first-order rate constant (k') is determined from the slope of this line (slope = -k'). The second-order rate constant (k) is then calculated by dividing k' by the concentration of the reactant in excess.

Figure 4: Experimental workflow for kinetic studies using UV-Vis spectrophotometry.

Conclusion

The reaction kinetics and mechanisms of diazodiphenylmethane are well-established, particularly for its reactions with carboxylic acids. The rate-determining proton transfer mechanism provides a robust framework for understanding the influence of substrate, solvent, and temperature on reaction rates. While the reactions with phenols and the decomposition pathways follow similar fundamental principles, further detailed quantitative kinetic studies would be beneficial for a more complete understanding. The experimental techniques outlined in this guide provide a solid basis for conducting such investigations, which are essential for the continued application and optimization of diazodiphenylmethane in synthetic and medicinal chemistry.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The separation of polar and steric effects. Part IX. The kinetics of the reactions of ortho-substituted benzoic acids with diazodiphenylmethane in several solvents - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantum yield - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Theoretical Underpinnings of Diazodiphenylmethane Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane (DDM) is a versatile reagent in organic synthesis, primarily utilized as a precursor to the diphenylcarbene intermediate or as a 1,3-dipole in cycloaddition reactions. Its reactivity is a subject of extensive theoretical and experimental investigation, providing a deeper understanding of reaction mechanisms and enabling the rational design of synthetic routes. This technical guide delves into the core theoretical studies of diazodiphenylmethane's reactivity, presenting quantitative data, detailed computational protocols, and visual representations of its primary reaction pathways.

Core Reactivity Pathways

The reactivity of diazodiphenylmethane is dominated by two principal pathways: the thermal or photochemical extrusion of dinitrogen to form diphenylcarbene, and its participation in [3+2] cycloaddition reactions. A third significant reaction involves its protonation by carboxylic acids, leading to esterification.

Carbene Formation

Upon thermal or photolytic activation, diazodiphenylmethane readily loses a molecule of nitrogen to generate the highly reactive diphenylcarbene. This intermediate can exist in either a singlet or a triplet state, with the triplet state generally being more stable. The choice of solvent can influence the reaction pathway of the resulting carbene.

dot

A Technical Guide to the Computational Analysis of Diazodiphenylmethane Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methods employed to study the stability of diazodiphenylmethane and its derivatives. Diazodiphenylmethane is a prominent diaryldiazomethane, serving as a precursor to diphenylcarbene, a reactive intermediate with significant applications in organic synthesis. Understanding its stability is crucial for its safe handling and for controlling its reactivity in chemical transformations. This document outlines the theoretical frameworks, computational protocols, and key findings from various studies, presenting quantitative data and visualizing fundamental concepts to facilitate a comprehensive understanding.

Core Concepts in Diazodiphenylmethane Stability

The stability of diazodiphenylmethane is primarily dictated by its propensity to undergo decomposition, either thermally or photochemically, to extrude molecular nitrogen (N₂) and form diphenylcarbene. The energy barrier to this N₂ extrusion is a key quantitative measure of its stability. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms and energetics of these decomposition pathways.

The stability is significantly influenced by:

-

Electronic Effects of Substituents: Electron-donating groups (EDGs) on the phenyl rings generally decrease the thermal stability by destabilizing the diazo compound relative to the transition state for N₂ loss. Conversely, electron-withdrawing groups (EWGs) can increase thermal stability.

-

Photochemical Reactivity: Upon absorption of light, diazodiphenylmethane is promoted to an excited state, from which N₂ extrusion can occur, often with a lower activation barrier than the thermal process.

Computational Methodologies for Stability Analysis

The computational investigation of diazodiphenylmethane stability involves several key steps, from geometry optimization to the calculation of reaction energetics and the simulation of photochemical processes.

Ground-State (Thermal) Stability Protocols

A typical computational workflow for assessing the thermal stability of diazodiphenylmethane and its substituted analogues is as follows:

An In-depth Technical Guide to the Physical and Chemical Properties of Diazodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane (C₁₃H₁₀N₂) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the diphenylmethyl group and as a precursor to diphenylcarbene. Its unique reactivity, stemming from the diazo functional group, allows it to participate in a wide array of chemical transformations, including esterifications, etherifications, and cycloaddition reactions. This guide provides a comprehensive overview of the core physical and chemical properties of diazodiphenylmethane, complete with experimental protocols and mechanistic insights to support its effective application in research and development.

Physical Properties

Diazodiphenylmethane is a red-black crystalline solid that is soluble in many common organic solvents.[1] Below is a summary of its key physical properties.

| Property | Value | Reference(s) |

| Molecular Weight | 194.23 g/mol | [2][3] |

| Appearance | Red-black solid/crystals | [2][4] |

| Melting Point | 29-31 °C | [5][6] |

| Boiling Point | 320.68 °C (rough estimate) | [4][7] |

| Density | 1.1579 g/cm³ (rough estimate) | [4][7] |

| Solubility | Soluble in chloroform, slightly soluble in ethyl acetate and methanol. | [4][7] |

| Stability | Relatively unstable; decomposes slowly at room temperature and more rapidly upon heating. Possibly shock-sensitive. | [1][6] |

Spectroscopic Properties

The structural features of diazodiphenylmethane give rise to a distinct spectroscopic signature, which is crucial for its identification and for monitoring its reactions.

| Spectroscopic Technique | Characteristic Data | Reference(s) |

| UV-Vis | λmax ≈ 525 nm | [8] |

| Infrared (IR) | Diazo stretching (νN≡N): ~2032 cm⁻¹ | [9] |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.42 (t, J = 7.7 Hz, 4H), 7.38-7.31 (m, 4H), 7.22 (t, J = 7.3 Hz, 2H) | [9] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 129.5, 129.1, 125.6, 125.2, 62.6 | [9] |

Chemical Properties and Reactivity

The chemistry of diazodiphenylmethane is dominated by two main pathways: reactions involving the intact diazo group and reactions proceeding through the formation of a carbene intermediate upon loss of nitrogen gas.

Synthesis of Diazodiphenylmethane

A common and effective method for the preparation of diazodiphenylmethane is the oxidation of benzophenone hydrazone.

Reaction with Carboxylic Acids

Diazodiphenylmethane reacts readily with carboxylic acids to form diphenylmethyl esters. This reaction is particularly useful for the protection of carboxylic acid functionalities. The reaction proceeds via a rate-determining proton transfer from the carboxylic acid to the diazomethane, followed by a rapid nucleophilic attack of the carboxylate anion.[8][10]

1,3-Dipolar Cycloaddition

As a 1,3-dipole, diazodiphenylmethane undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings like pyrazolines.[10][11]

Thermal and Photochemical Decomposition

Upon heating or irradiation with UV light, diazodiphenylmethane decomposes to form the highly reactive diphenylcarbene and nitrogen gas.[2][10] The generated carbene can then undergo various reactions, such as insertions and cyclopropanations.

Experimental Protocols

Synthesis of Diazodiphenylmethane from Benzophenone Hydrazone

Materials:

-

Benzophenone hydrazone

-

Activated manganese(IV) oxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Dibasic potassium phosphate (KH₂PO₄)

Procedure:

-

In a round-bottom flask, suspend benzophenone hydrazone in dichloromethane.

-

Add dibasic potassium phosphate (10% w/w) to the suspension to stabilize reaction intermediates.[10]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add activated manganese(IV) oxide in a molar ratio of 1:3.5 (benzophenone hydrazone to MnO₂).[10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[10]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the manganese dioxide and potassium phosphate.

-

Wash the solid residue with dichloromethane.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield crude diazodiphenylmethane.

-

The product can be further purified by recrystallization from a suitable solvent like petroleum ether.

General Protocol for the Reaction of Diazodiphenylmethane with a Carboxylic Acid

Materials:

-

Diazodiphenylmethane

-

Carboxylic acid (e.g., benzoic acid)

-

Anhydrous ethanol

Procedure:

-

Prepare a solution of the carboxylic acid in anhydrous ethanol (e.g., 10 mM).

-

Prepare a solution of diazodiphenylmethane in anhydrous ethanol (e.g., 1.0 mM).

-

In a suitable reaction vessel, mix the two solutions at a controlled temperature (e.g., 21 °C).[8] A large excess of the carboxylic acid is often used to ensure pseudo-first-order kinetics with respect to diazodiphenylmethane.[8]

-

Monitor the progress of the reaction by UV-Vis spectrometry by following the disappearance of the characteristic absorbance of diazodiphenylmethane at approximately 525 nm.[8]

-

Once the reaction is complete (indicated by the disappearance of the red color), the solvent can be removed under reduced pressure.

-

The resulting diphenylmethyl ester can be purified by standard techniques such as column chromatography or recrystallization.

General Protocol for 1,3-Dipolar Cycloaddition with an Alkene

Materials:

-

Diazodiphenylmethane

-

Alkene (dipolarophile, e.g., an electron-deficient alkene like methyl acrylate)

-

Anhydrous solvent (e.g., diethyl ether or THF)

Procedure:

-

Dissolve the alkene in a suitable anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare a solution of diazodiphenylmethane in the same solvent.

-

Slowly add the diazodiphenylmethane solution to the alkene solution at room temperature or a slightly elevated temperature, depending on the reactivity of the dipolarophile.

-

Stir the reaction mixture and monitor its progress using TLC or NMR spectroscopy.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the resulting pyrazoline derivative by column chromatography or recrystallization.

Safety and Handling

Diazodiphenylmethane is a potentially unstable and shock-sensitive compound.[1][6] It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn. It is recommended to store diazodiphenylmethane at low temperatures (-20 °C) and protected from light.[4][7] Due to its potential hazards, it is often prepared fresh for immediate use.

Conclusion

Diazodiphenylmethane is a valuable reagent with a rich and diverse chemistry. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its safe and effective use in the synthesis of complex organic molecules. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this important synthetic tool.

References

- 1. Thermal decomposition of diazodiphenylmethane catalysed by sulphur compounds in the presence of oxygen - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Diazodiphenylmethane - Wikipedia [en.wikipedia.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Diazomethane - Wikipedia [en.wikipedia.org]

- 6. Diphenyldiazomethane | 883-40-9 [chemicalbook.com]

- 7. Diphenyldiazomethane | 883-40-9 [amp.chemicalbook.com]

- 8. Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Diazodiphenylmethane | 883-40-9 | Benchchem [benchchem.com]

- 11. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]

Synthesis of Diazodiphenylmethane from Benzophenone Hydrazone: An In-depth Technical Guide

Introduction

Diazodiphenylmethane (C₁₃H₁₀N₂) is a valuable organic reagent characterized by its distinctive red-black crystalline structure that melts just above room temperature.[1] It serves as a precursor for generating (diphenyl)methyl carbene and is widely utilized in the synthesis of (diphenyl)methyl esters and ethers from carboxylic acids and alcohols, respectively.[1] This is particularly relevant in the preparation of β-lactam antibiotics and peptides, where the diphenylmethyl (Dpm) group acts as a protecting group that can be easily removed under mild acidic conditions or through hydrogenolysis. The primary and most established route for its preparation is the oxidation of benzophenone hydrazone.[2][3] This guide provides a comprehensive overview of various synthetic methodologies, detailed experimental protocols, and comparative data for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Pathway: Oxidation of Benzophenone Hydrazone

The conversion of benzophenone hydrazone to diazodiphenylmethane is an oxidative dehydrogenation reaction. The process involves the removal of two hydrogen atoms from the hydrazone moiety to form the diazo group. A base is often employed to facilitate the deprotonation steps. The general transformation is depicted below.

Caption: General reaction scheme for the synthesis of diazodiphenylmethane.

Comparative Summary of Synthesis Methods

A variety of reagents have been developed to effect the oxidation of benzophenone hydrazone. The choice of method often depends on factors such as yield, safety, environmental impact, and scalability. The following table summarizes key quantitative data from several prominent methods.

| Method | Oxidizing Agent(s) | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference(s) |

| Classic Staudinger Oxidation | Yellow Mercury(II) Oxide (HgO) | Petroleum Ether | Room Temp. | 6 hours | 89 - 96 | [2] |

| Swern-type Oxidation | Oxalyl Chloride, DMSO, Triethylamine | THF | -78 °C | ~1.5 hours | 93 (purified) | [3] |

| Peracetic Acid Oxidation | Peracetic Acid, Iodine (catalyst) | Dichloromethane | -30 °C | ~20 minutes | ~90 (assay) | [4][5] |

| Chromium Dioxide Oxidation | Magtrieve™ (CrO₂) | Dichloromethane | Room Temp. | 15 minutes | High (in situ) | [6] |

| Copper-Catalyzed Aerobic Oxidation | O₂ (air), Cu(OAc)₂, Pyridine | Not specified | Room Temp. | Minutes | 98 (NMR) | [7] |

| Iodine-Based Oxidation | N-Iodosuccinimide (NIS), DBU | Not specified | -78 °C | Not specified | Moderate | [8] |

Detailed Experimental Protocols

Method 1: Oxidation with Mercury(II) Oxide

This procedure, based on the work of Staudinger and later refined in Organic Syntheses, is a classic and high-yielding method, though it involves a toxic heavy metal reagent.[2]

Reagents:

-

Benzophenone hydrazone: 19.6 g (0.1 mole)

-

Yellow oxide of mercury: 22 g (0.1 mole)

-

Petroleum ether (b.p. 30–60°C): 100 ml

Procedure:

-

Combine benzophenone hydrazone, yellow oxide of mercury, and petroleum ether in a pressure bottle.

-

Seal the bottle, wrap it in a towel for safety, and shake mechanically at room temperature for 6 hours.

-

Filter the reaction mixture to remove solid mercury and any insoluble benzophenone azine byproduct.

-

Evaporate the filtrate to dryness under reduced pressure at room temperature.

-

The resulting crystalline residue is diazodiphenylmethane (17.3–18.6 g, 89–96% yield). The product is pure enough for most applications and should be used immediately as it decomposes over time to benzophenone azine.[2]

Method 2: Dehydrogenation using Activated DMSO (Swern-type Oxidation)

This modern approach avoids heavy metals and is highly efficient, providing analytically pure product in excellent yield.[3] It is based on the dehydrogenation of the hydrazone using chlorodimethylsulfonium chloride, generated in situ.[3]

Reagents:

-

Dimethyl sulfoxide (DMSO): 3.98 mL (56.0 mmol)

-

Oxalyl chloride: 4.67 mL (53.5 mmol)

-

Benzophenone hydrazone: 10.00 g (51.0 mmol)

-

Triethylamine: 15.05 mL (107 mmol)

-

Anhydrous Tetrahydrofuran (THF): ~650 mL total

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add DMSO and 450 mL of anhydrous THF. Cool the solution to -55 °C.

-

In a separate flask, prepare a solution of oxalyl chloride in 50 mL of THF.

-

Add the oxalyl chloride solution to the DMSO mixture via cannula over 10 minutes, maintaining the temperature between -55 °C and -50 °C. Stir for 35 minutes.

-

Cool the reaction mixture to -78 °C (dry-ice/acetone bath).

-

In another flask, dissolve benzophenone hydrazone and triethylamine in 50 mL of THF.

-

Add this hydrazone solution to the reaction mixture via cannula over 10 minutes. A deep-red solution with a white precipitate will form.

-

Maintain the mixture at -78 °C for 30 minutes.

-

Filter the cold reaction mixture through a sintered-glass funnel, rinsing the solid precipitate with two 100-mL portions of THF.

-

Concentrate the filtrate by rotary evaporation to yield crude diazodiphenylmethane as a red oil (9.83 g, 99%).

-

For purification, dissolve the crude product in pentane and filter through a pad of basic alumina to yield analytically pure diazodiphenylmethane (93% yield).[3]

Caption: Experimental workflow for Swern-type oxidation of benzophenone hydrazone.

Safety and Handling

-

Diazodiphenylmethane: The product is unstable and can decompose, sometimes explosively, upon heating or on standing.[2] It should be used fresh or stored at low temperatures in the dark.

-

Reagents: Many of the oxidants are hazardous. Mercury(II) oxide is highly toxic.[2] Oxalyl chloride is corrosive and toxic.[3] Peracetic acid is a strong, corrosive oxidizer.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Benzophenone Hydrazone: This starting material can be prepared by refluxing benzophenone with hydrazine hydrate in ethanol.[2] Anhydrous hydrazine is highly toxic and explosive.

Purification and Characterization

While crude diazodiphenylmethane is often sufficient for subsequent reactions, purification can be achieved by recrystallization from petroleum ether or, more conveniently, by filtration through a pad of basic alumina with pentane as the eluent.[2][3]

Physicochemical Properties:

-

Appearance: Red-black solid.[1]

-

Melting Point: 29–31 °C.[3]

-

¹H NMR (500 MHz, CDCl₃): δ 7.42 (t, 4H), 7.38-7.31 (m, 4H), 7.22 (t, 2H).[3]

-

¹³C NMR (125 MHz, CDCl₃): δ 129.53, 129.12, 125.60, 125.16, 62.58.[3]

-

IR (film) cm⁻¹: 2032 (strong, characteristic N=N stretch).[3]

Conclusion

The synthesis of diazodiphenylmethane from benzophenone hydrazone can be accomplished through numerous oxidative methods. The classic Staudinger oxidation using mercury(II) oxide provides high yields but suffers from the toxicity of the reagent.[2] Modern methods, such as the Swern-type oxidation, offer a safer and equally efficient alternative, making them more suitable for contemporary research and development settings.[3] Other promising methods include copper-catalyzed aerobic oxidation, which utilizes air as the terminal oxidant, presenting a green chemistry approach to this valuable transformation.[7] The selection of a specific protocol should be guided by considerations of yield, safety, environmental impact, and the scale of the reaction.

References

- 1. Diazodiphenylmethane - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. US4083837A - Oxidation of hydrazones to the corresponding diazo compound - Google Patents [patents.google.com]

- 6. Generation of Diphenyldiazomethane by Oxidation of Benzophenone Hydrazone with Magtrieve. | Semantic Scholar [semanticscholar.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Potassium N-Iodo p-Toluenesulfonamide (TsNIK, Iodamine-T): A New Reagent for the Oxidation of Hydrazones to Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Early Synthetic Methodologies for Diazodiphenylmethane: A Technical Guide

Introduction

Diazodiphenylmethane (C₁₃H₁₀N₂) is a stable, crystalline diazo compound, appearing as red-black crystals, that has been a reagent of interest in organic synthesis since its first preparation in the late 19th century.[1] Its primary utility lies in its function as a carbene precursor and its use in the esterification of carboxylic acids and the formation of ethers from alcohols, where it introduces the diphenylmethyl (benzhydryl) protecting group.[2] The historical development of synthetic routes to diazodiphenylmethane has been focused on the oxidation of benzophenone hydrazone, a method that has evolved from the use of hazardous heavy metal oxidants to more efficient and environmentally benign procedures. This guide provides an in-depth look at the core early synthetic methods, complete with experimental protocols and comparative data.

Core Synthetic Pathway: Oxidation of Benzophenone Hydrazone

The most prevalent and historically significant method for synthesizing diazodiphenylmethane is the dehydrogenation of benzophenone hydrazone.[1][3][4] This transformation can be accomplished using a variety of oxidizing agents. The general pathway involves the formation of benzophenone hydrazone from benzophenone and hydrazine, followed by an oxidation step to yield the final diazo compound.

Caption: Overall synthetic route to diazodiphenylmethane.

The choice of oxidizing agent has evolved over time, driven by the need to improve yields, simplify purification, and avoid toxic reagents.

Quantitative Data Summary

The following table summarizes the quantitative data for the key early and improved synthetic methods for preparing diazodiphenylmethane from benzophenone hydrazone.

| Method | Oxidizing System | Solvent | Temperature | Time | Yield (%) | Reference |

| Staudinger (Classical) | Yellow Mercury(II) Oxide (HgO) | Petroleum Ether | Room Temp. | 6 hours | 89-96 | Org. Syn. Coll. Vol. 3, 351 (1955)[3] |

| Swern Oxidation (Improved) | Oxalyl Chloride / DMSO | Tetrahydrofuran (THF) | -78 °C | ~1 hour | 93 | Org. Synth. 2008, 85, 208[4] |

| Peracetic Acid | Peracetic Acid / Base | Organic/Aqueous | - | - | - | J. Chem. Soc. Perkin Trans. 1 1975, 2030[5] |

| Manganese Dioxide | Manganese Dioxide (MnO₂) | - | - | - | - | J. Org. Chem. 1978, 43, 2480[4] |

Experimental Protocols

Detailed methodologies for the precursor synthesis and the two primary oxidation methods are provided below.

Preparation of Benzophenone Hydrazone (Precursor)

This procedure outlines the synthesis of the necessary starting material for all subsequent oxidation methods.

Reaction: (C₆H₅)₂C=O + H₂N-NH₂ → (C₆H₅)₂C=N-NH₂ + H₂O

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzophenone (40 g, 0.22 mole) and absolute ethanol (150 ml).

-

Add 100% hydrazine hydrate (41.2 g, 0.824 mole) to the mixture.

-

Heat the mixture under reflux for 10 hours.

-

After the reflux period, cool the mixture in an ice bath.

-

The colorless benzophenone hydrazone product will separate as crystals.

-

Collect the crystals by filtration and dry them. The typical yield is around 37.5 g (87%).[3]

Classical Synthesis: Oxidation with Mercury(II) Oxide

This method, based on the work of Staudinger, represents the earliest widely used procedure for preparing diazodiphenylmethane.[3]

Caption: Workflow for the Mercury(II) Oxide method.

Procedure:

-

In a pressure bottle, place benzophenone hydrazone (19.6 g, 0.1 mole), yellow mercury(II) oxide (22 g, 0.1 mole), and petroleum ether (100 ml, b.p. 30–60°C).

-

Seal the bottle, wrap it in a towel for safety, and shake it mechanically at room temperature for 6 hours. The mixture will develop a deep red color.

-

Filter the reaction mixture to remove elemental mercury and any solid byproducts, such as benzophenone azine.

-

Evaporate the filtrate to dryness under reduced pressure at room temperature.

-

The resulting red-black crystalline solid is diazodiphenylmethane. The yield is typically between 17.3–18.6 g (89–96%). The product should be used immediately as it decomposes on standing to form benzophenone azine.[3]

Improved Synthesis: Swern Oxidation Conditions

This modern procedure avoids the use of toxic heavy metals and provides a high yield of pure product.[4] It relies on the dehydrogenation of the hydrazone using an activated form of dimethyl sulfoxide (DMSO).[6]

Reaction Mechanism: The reaction proceeds via the formation of a chlorodimethylsulfonium chloride intermediate, which then oxidizes the hydrazone.

Caption: Logical relationship in Swern oxidation.

Procedure:

-

Activator Preparation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve dimethyl sulfoxide (DMSO, 4.18 mL, 58.8 mmol) in tetrahydrofuran (THF, 50 mL) and cool the solution to between -60 °C and -55 °C. In a separate flask, combine oxalyl chloride (4.67 mL, 53.5 mmol) and THF (50 mL). Add the oxalyl chloride solution to the DMSO solution via cannula over 10 minutes, maintaining the temperature between -55 °C and -50 °C. Stir for 35 minutes.

-

Hydrazone Addition: Cool the reaction mixture to -78 °C. In a separate flask, dissolve benzophenone hydrazone (10.00 g, 51.0 mmol) and triethylamine (15.05 mL, 107 mmol) in THF (50 mL). Add this solution to the cold activator mixture via cannula over 20 minutes, keeping the internal temperature below -63 °C.

-

Reaction & Quench: Stir the deep red solution at -78 °C for 30 minutes, then allow it to warm to room temperature over 45 minutes. Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).

-

Workup & Purification: Transfer the mixture to a separatory funnel and extract with pentane (3 x 100 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield a red solid.

-

Purification: Dissolve the crude solid in pentane and filter through a pad of basic alumina. Evaporate the solvent to yield analytically pure diazodiphenylmethane (9.2 g, 93%).[4]

Conclusion

The synthesis of diazodiphenylmethane has historically been a cornerstone preparation in organic chemistry. Early methods, while effective, relied on stoichiometric amounts of toxic heavy metal oxidants like mercury(II) oxide.[1][2][3] Subsequent research led to the development of improved, higher-yielding, and safer protocols, such as the Swern oxidation of benzophenone hydrazone, which avoids environmentally hazardous reagents.[4] These advancements reflect a broader trend in chemical synthesis toward more efficient and sustainable methodologies.

References

The Electronic Structure of Diazodiphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazodiphenylmethane (C₁₃H₁₀N₂), a red-black crystalline solid, is a prominent diazo compound widely utilized in organic synthesis.[1] Its significance extends beyond its synthetic utility; it serves as a crucial model compound for investigating the chemistry of reactive intermediates, particularly carbenes.[2] The reactivity of diazodiphenylmethane is intrinsically linked to its unique electronic structure. This guide provides an in-depth analysis of its electronic properties, bonding, and the computational and experimental methods used for its characterization. The molecule's capacity to act as a 1,3-dipole and a precursor to diphenylcarbene upon thermal or photochemical decomposition underpins its diverse applications, from esterifications and cycloadditions to C-H insertion reactions.[1][2]

Molecular Orbitals and Bonding

The electronic nature of the diazo group in diazodiphenylmethane is best described as a resonance hybrid of several contributing structures. This resonance results in a delocalized π-system across the C-N-N fragment. The carbon atom exhibits nucleophilic character due to a lone pair of electrons, while the terminal nitrogen atom can be electrophilic.[2]

The reactivity of diazodiphenylmethane is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] According to FMO theory, chemical reactions are driven by the interaction of the HOMO of one reactant with the LUMO of another.

-

HOMO: In diazomethane, the HOMO is a nonbonding three-center orbital with a nodal plane at the central nitrogen atom, analogous to the nonbonding orbital of an allyl system.[5] In reactions with electron-deficient species, such as in 1,3-dipolar cycloadditions, the interaction is dominated by the HOMO of the diazodiphenylmethane and the LUMO of the other reactant (the dipolarophile).[2]

-

LUMO: The LUMO is the lowest energy orbital available to accept electrons, making it the key orbital for reactions where diazodiphenylmethane acts as an electrophile.[4]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity.[6][7] A smaller gap generally corresponds to higher reactivity.

Quantitative Electronic and Physical Properties

The electronic distribution and physical characteristics of diazodiphenylmethane have been determined through various experimental and computational methods.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molar Mass | 194.237 g·mol⁻¹ | [1] |

| Appearance | Red-black solid | [1] |

| Melting Point | 29–30 °C (302–303 K) | [8] |

| Dipole Moment (μ) | 1.42 D | [5] |

| UV-Vis Absorption (λmax) | Complex with Cobalt: 694 nm | [2] |

| Magnetic Susceptibility (χ) | -115·10⁻⁶ cm³·mol⁻¹ | [1] |

Photochemistry and Excited State Dynamics

Upon absorption of ultraviolet light, diazodiphenylmethane is promoted to an electronically excited state.[2] Ultrafast photolysis studies on related diazo compounds have shown that this excited state is very short-lived, decaying within femtoseconds.[9] From this excited state, the molecule can undergo nitrogen extrusion to form the highly reactive diphenylcarbene intermediate, which then participates in a variety of reactions such as cyclopropanation and C-H insertion.[2][9]

Experimental and Computational Protocols

Synthesis of Diazodiphenylmethane

A classical and reliable method for synthesizing diazodiphenylmethane is the oxidation of benzophenone hydrazone.[1][2]

Protocol: Oxidation with Mercury(II) Oxide [2]

-

Reactants: Benzophenone hydrazone, yellow mercury(II) oxide (HgO), petroleum ether, and anhydrous sodium sulfate.

-

Procedure: a. Suspend benzophenone hydrazone in petroleum ether in a flask. b. Add yellow mercury(II) oxide and a small amount of a basic catalyst (e.g., ethanolic potassium hydroxide). c. Shake the mixture vigorously at room temperature for several hours. The progress of the reaction is indicated by a color change to deep red and the formation of elemental mercury. d. Add anhydrous sodium sulfate to the mixture to remove the water formed during the reaction. e. Filter the solution to remove the mercury salts and sodium sulfate. f. The solvent can be carefully removed under reduced pressure to yield crystalline diazodiphenylmethane. Caution: Diazodiphenylmethane is unstable and can be explosive, especially in pure form.[1] It is typically used as a solution.[8]

Computational Analysis of Electronic Structure

Theoretical calculations are indispensable for a detailed understanding of the electronic structure of molecules like diazodiphenylmethane.[10] Density Functional Theory (DFT) and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are commonly employed.[11][12][13]

Protocol: DFT Calculation Workflow

-

Structure Optimization: a. The initial molecular geometry of diazodiphenylmethane is built. b. A geometry optimization is performed using a DFT functional (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311+G(d,p)).[13] This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: a. With the optimized geometry, a single-point energy calculation is performed. b. From this calculation, molecular orbitals (including HOMO and LUMO energies), Mulliken charges, and the dipole moment are obtained.

-

Data Analysis: The output is analyzed to understand orbital shapes, energy levels, and electron distribution, providing insights into the molecule's reactivity.[3]

High-Resolution Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful experimental technique for directly probing the electronic structure of molecules by measuring the energies of electrons ejected upon photoionization. Pulsed-Field-Ionization Zero-Kinetic-Energy (PFI-ZEKE) PES provides exceptionally high-resolution data on the vibrational levels of molecular ions.[14]

Protocol: PFI-ZEKE Spectroscopy (Generalized)

-

Sample Preparation: The molecule of interest is seeded in a carrier gas (e.g., Argon) and expanded through a supersonic nozzle. This process cools the molecules to very low rotational and vibrational temperatures.

-

Excitation: A tunable laser excites the molecules to high-lying Rydberg states, just below the ionization threshold. These states consist of a loosely bound electron orbiting a molecular ion core.

-

Field Ionization: A pulsed electric field is applied. This field is strong enough to ionize the Rydberg states, releasing the electron. The key principle is that electrons with nearly zero kinetic energy are detected preferentially.

-

Detection: The ejected electrons are detected as a function of the laser's wavenumber.

-

Analysis: The resulting spectrum reveals precise energies of the vibrational levels of the cation, providing detailed information about the electronic structure and bonding of the molecular ion.[14]

References

- 1. Diazodiphenylmethane - Wikipedia [en.wikipedia.org]

- 2. Diazodiphenylmethane | 883-40-9 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Diazomethane - Wikipedia [en.wikipedia.org]

- 9. Ultrafast study of p-biphenylyldiazoethane. The chemistry of the diazo excited state and the relaxed carbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Organic Reactivity Made Easy and Accurate with Automated Multireference Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Resolution Photoelectron Spectroscopy of the Ground and First Excited Electronic States of MgXe+ - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Profile of Diazodiphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for diazodiphenylmethane. Due to the limited direct experimental determination of some of its thermochemical properties, this document combines reported experimental data, information on related compounds, and insights from computational chemistry to offer a thorough profile.

Core Thermochemical Data

| Thermochemical Parameter | Value | Method | Notes |

| Molar Mass | 194.237 g·mol−1 | - | [1] |

| Melting Point | 30 °C (303 K) | - | [1] |

| Appearance | Red-black solid | - | [1] |

Table 1: Physical Properties of Diazodiphenylmethane

| Decomposition Parameter | Value | Method | Notes |

| Decomposition Temperature | 217.9 °C | Thermal Analysis | Observed as an intermediate in the decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.[2] |

| Average Enthalpy of Decomposition (for diazo compounds without other energetic functional groups) | -102 kJ·mol⁻¹ | Differential Scanning Calorimetry (DSC) | This is an average value for a series of diazo compounds and provides an estimate for the exothermicity of the decomposition of diazodiphenylmethane.[3] |

Table 2: Decomposition Data for Diazodiphenylmethane and Related Compounds

Experimental Protocols

Detailed experimental protocols for determining the thermochemical properties of energetic materials like diazodiphenylmethane are crucial for safety and accuracy. Below are methodologies cited in the literature for analyzing diazo compounds.

Differential Scanning Calorimetry (DSC) for Enthalpy of Decomposition

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal stability and enthalpy of decomposition of diazo compounds.[4]

Objective: To measure the heat flow associated with the thermal decomposition of a substance as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of the diazo compound (typically 1-5 mg) is placed into a high-pressure crucible. The use of high-pressure crucibles is critical to contain any gaseous products, such as nitrogen gas (N₂), which would otherwise lead to erroneous endothermic peaks.

-

Instrumentation: A differential scanning calorimeter is used, with an empty, sealed crucible serving as a reference.

-

Experimental Conditions: The sample and reference crucibles are heated at a constant rate, for example, 5 °C min⁻¹. The instrument monitors and records the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC curve shows exothermic peaks corresponding to decomposition. The onset temperature of decomposition is determined from the initial deviation from the baseline. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition (ΔHD).

Caption: Workflow for Determining Enthalpy of Decomposition using DSC.

Signaling Pathways and Logical Relationships

The thermal decomposition of diazodiphenylmethane is a critical process to understand its reactivity and potential hazards. The primary pathway involves the extrusion of nitrogen gas to form a highly reactive carbene intermediate.

Caption: Thermal Decomposition Pathway of Diazodiphenylmethane.

Computational Chemistry in Thermochemical Data Determination

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting thermochemical properties of molecules like diazodiphenylmethane.

Methodology Overview:

-

Model Building: A 3D model of the diazodiphenylmethane molecule is constructed.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a selected level of theory (e.g., a functional like B3LYP or M06-2X) and a basis set (e.g., 6-31G(d)).[5]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set for greater accuracy.

-

Thermochemical Data Calculation: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. Bond dissociation energies (BDEs) are calculated as the enthalpy difference between the reactant and the resulting radicals from homolytic bond cleavage.

Caption: General Workflow for Computational Thermochemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (Diphenyl)methyl Esters using Diazodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The diphenylmethyl (DPM) ester is a valuable protecting group for carboxylic acids in organic synthesis. Its utility is particularly pronounced in the development of complex pharmaceuticals, where mild reaction conditions are paramount to preserve sensitive functional groups and stereocenters. The DPM group offers robust protection under various conditions but can be cleaved selectively, typically through catalytic hydrogenolysis, making it orthogonal to many other protecting groups.

The reaction of a carboxylic acid with diazodiphenylmethane is a highly efficient and exceptionally mild method for the formation of DPM esters. The reaction proceeds rapidly at room temperature, often to completion, with nitrogen gas (N₂) as the only byproduct, which simplifies purification. This method avoids the need for harsh acidic or basic catalysts or high temperatures that can compromise sensitive substrates.

Key Applications in Drug Development:

-

Beta-Lactam Antibiotics: The synthesis of penicillins and cephalosporins often requires the protection of a free carboxylic acid. The DPM ester is a commonly employed protecting group for the carboxylic acid moiety of the 7-aminocephalosporanic acid (7-ACA) and penicillin G scaffolds during the synthesis of semi-synthetic antibiotics.

-

Peptide Synthesis: In the synthesis of complex peptides and peptidomimetics, protecting the C-terminal carboxylic acid is crucial. DPM esters provide the necessary protection for N-protected amino acids, allowing for subsequent peptide coupling reactions.

-

Prodrug Synthesis: Ester prodrugs are a common strategy to enhance the bioavailability, solubility, or stability of a drug molecule. The DPM group can be used to create ester prodrugs of carboxylic acid-containing drugs, which are later hydrolyzed in vivo by esterases to release the active pharmaceutical ingredient.

Reaction Mechanism

The esterification reaction proceeds via a two-step, acid-catalyzed mechanism.

-

Proton Transfer: The carboxylic acid, being acidic, protonates the basic carbon atom of diazodiphenylmethane. This is the rate-determining step and results in the formation of a carboxylate anion and a diphenylmethyldiazonium cation.

-

Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the diphenylmethyl carbocation in an Sₙ2-like displacement. This step is rapid and results in the formation of the (diphenyl)methyl ester and the expulsion of the excellent leaving group, dinitrogen gas.

Below is a diagram illustrating the reaction pathway.

Caption: Reaction mechanism for the esterification of carboxylic acids.

Experimental Protocols

3.1 Critical Safety Precautions

Diazodiphenylmethane and its precursors are hazardous and must be handled with extreme caution in a well-ventilated chemical fume hood.

-

Explosion Hazard: Diazodiphenylmethane is unstable and can decompose explosively, especially in concentrated form or in the presence of sharp edges (e.g., ground-glass joints, scratches in glassware), certain metals, or upon heating.[1] ALWAYS use fire-polished glassware or dedicated diazoalkane apparatus with smooth joints. Never distill or concentrate a solution of diazodiphenylmethane.[2]

-

Toxicity: Diazo compounds are toxic and potential carcinogens.[2] Avoid inhalation, ingestion, and skin contact. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Precursor Hazard: The synthesis of diazodiphenylmethane involves toxic reagents like mercury(II) oxide or corrosive ones like oxalyl chloride. Handle all reagents according to their specific safety data sheets (SDS).

3.2 Protocol 1: Preparation of Diazodiphenylmethane Solution

This protocol is adapted from a reliable procedure for the dehydrogenation of benzophenone hydrazone.[4]

Materials:

-

Benzophenone hydrazone (1.00 equiv)

-

Oxalyl chloride (1.05 equiv)

-

Triethylamine (2.10 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Dry ice/acetone bath

Procedure:

-

Set up a three-necked, round-bottom flask equipped with a thermometer, a dropping funnel, and an argon/nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

-

In a separate flask, dissolve benzophenone hydrazone (1.00 equiv) and triethylamine (2.10 equiv) in anhydrous THF.

-

In the dropping funnel, prepare a solution of oxalyl chloride (1.05 equiv) in anhydrous THF.

-

Cool the benzophenone hydrazone solution to -78 °C using a dry ice/acetone bath.

-

Add the oxalyl chloride solution dropwise to the cooled hydrazone solution over 10-15 minutes, ensuring the internal temperature does not rise above -65 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 30-45 minutes.

-

The resulting deep red to black solution is the diazodiphenylmethane reagent. DO NOT ISOLATE. Use this solution directly for the next step. The concentration can be estimated based on the starting amount of benzophenone hydrazone.

3.3 Protocol 2: General Esterification of a Carboxylic Acid

Materials:

-

Carboxylic acid of interest (1.0 equiv)

-

Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)

-

Solution of diazodiphenylmethane in THF (from Protocol 1)

-

Glacial acetic acid (for quenching)

Procedure:

-

In a separate flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in a minimal amount of an appropriate anhydrous solvent (e.g., diethyl ether).

-

Cool the carboxylic acid solution to 0 °C in an ice bath.

-

Slowly add the cold diazodiphenylmethane solution (from Protocol 1) dropwise to the stirred carboxylic acid solution.

-

Continue the addition until a faint, persistent reddish-pink color is observed, indicating that all the carboxylic acid has been consumed and a slight excess of diazodiphenylmethane is present. The disappearance of the red color and cessation of nitrogen gas evolution signals the consumption of the reagent.[2]

-

Allow the reaction to stir at 0 °C for an additional 15-30 minutes after the addition is complete.

-

Carefully quench the excess diazodiphenylmethane by adding a few drops of glacial acetic acid until the red color disappears completely.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude residue can be purified by standard methods, typically flash column chromatography on silica gel, to yield the pure diphenylmethyl ester.

Data Presentation: Representative Examples

The esterification of carboxylic acids with diazodiphenylmethane is a high-yielding reaction for a wide variety of substrates. The reaction is typically rapid and clean.

| Carboxylic Acid Substrate | Product | Solvent | Typical Conditions | Yield (%) |

| Benzoic Acid | Diphenylmethyl benzoate | Diethyl Ether | 0 °C to RT, 30 min | >95 |

| Acetic Acid | Diphenylmethyl acetate | THF/Ether | 0 °C to RT, 30 min | >90 |

| N-Boc-Glycine | N-Boc-Glycine diphenylmethyl ester | Dichloromethane | 0 °C to RT, 1 hr | High |

| Penicillin G | Penicillin G diphenylmethyl ester | Dichloromethane | 0 °C, 1 hr | High |

Yields are representative and can vary based on the scale and purity of reagents. For simple, unhindered acids, the reaction often proceeds to near-quantitative conversion.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reagent preparation to the final purified product.

Caption: Workflow for DPM ester synthesis using diazodiphenylmethane.

References

Application Notes: Protocol for Cyclopropanation with Diazodiphenylmethane

Introduction

Cyclopropanation is a fundamental organic reaction that generates a three-membered cyclopropane ring. These motifs are prevalent in numerous natural products and pharmaceuticals, making their synthesis a significant area of research.[1][2] Diazodiphenylmethane (Ph₂CN₂) serves as a classical and effective precursor for generating diphenylcarbene, a reactive intermediate that readily reacts with alkenes to form 1,1-diphenyl-substituted cyclopropanes.[3] The reaction can be initiated thermally, photochemically, or, more commonly, through transition metal catalysis, which offers greater control and efficiency.[1][4] Catalysts based on rhodium and copper are particularly effective in mediating this transformation.[4][5] This document provides a detailed protocol for the metal-catalyzed cyclopropanation of alkenes using diazodiphenylmethane, with a focus on safety, experimental setup, and data interpretation.

Safety Precautions

Diazo compounds, including diazodiphenylmethane, are energetic and potentially explosive, requiring strict safety protocols.[6] They can be sensitive to heat, shock, friction, and strong acids.[6][7]

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood, behind a blast shield.[8] Use glassware with fire-polished edges to avoid sharp surfaces that can trigger decomposition.[2]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, ANSI-approved safety goggles, a face shield, and double-glove with nitrile gloves.[6][8]

-

Storage: Diazodiphenylmethane is unstable and should be used as a dilute solution whenever possible.[6] For short-term storage, keep it as a solution in an ether-like solvent at low temperatures (-20°C to -78°C) in a tightly sealed container, away from light.[6] NEVER concentrate a solution of diazodiphenylmethane.[6]

-

Spills: For small spills (<100 mL) within a fume hood, close the sash and allow the solvent to evaporate. For larger spills, evacuate the area immediately and contact environmental health and safety personnel.[8]

Reaction Mechanism and Workflow

The metal-catalyzed cyclopropanation reaction proceeds through several key stages. First, the diazo compound reacts with the metal catalyst (e.g., a rhodium dimer) to form a metal carbene intermediate, with the concurrent release of stable nitrogen gas (N₂). This highly reactive metal carbene then undergoes a concerted addition to the double bond of an alkene substrate, transferring the diphenylcarbene moiety and forming the cyclopropane ring. The stereochemistry of the alkene is generally retained in the final product.[9][10][11]

Caption: Experimental workflow for metal-catalyzed cyclopropanation.

Experimental Protocols

This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation of an alkene with diazodiphenylmethane.

Materials and Reagents:

-

Alkene substrate

-

Diazodiphenylmethane solution (in diethyl ether or toluene)

-

Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or other suitable catalyst

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, dropping funnel)

-

Magnetic stirrer and stir bar

-

TLC plates and solvent system for monitoring

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alkene substrate (1.0 eq.) and the metal catalyst (e.g., Rh₂(OAc)₄, 0.5–2 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., toluene) to dissolve the reactants. Begin stirring the mixture under a positive pressure of inert gas.

-

Reagent Addition: In a separate, dry dropping funnel, place a solution of diazodiphenylmethane (1.1–1.5 eq.) in the same anhydrous solvent.

-

Reaction: Add the diazodiphenylmethane solution dropwise to the stirred reaction mixture over 1-2 hours. A color change and evolution of nitrogen gas are typically observed. Maintain the reaction temperature as required (often room temperature).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

-

Workup: Upon completion, carefully quench any excess diazodiphenylmethane by adding a few drops of acetic acid (if necessary). Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure cyclopropane product.

Data Presentation: Catalyst and Substrate Effects

The choice of catalyst and the electronic nature of the alkene substrate significantly influence the efficiency of the cyclopropanation reaction. Rhodium(II) catalysts are generally more effective than copper-based ones for reactions with phenyldiazomethane.[5] Electron-deficient alkenes often perform well in these reactions.[5]

| Entry | Alkene Substrate | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Chalcone | Rh₂(OAc)₄ (1%) | Toluene | High | N/A | [5] |

| 2 | Dimethyl Fumarate | Rh₂(OAc)₄ (1%) | Toluene | High | N/A | [5] |

| 3 | Nitro-styrene | Rh₂(OAc)₄ (1%) | Toluene | Good | N/A | [5] |

| 4 | Cyclohexenone | Rh₂(OAc)₄ (1%) | Toluene | High | N/A | [5] |

| 5 | Chalcone | Cu(acac)₂ (5%) | Toluene | Moderate | N/A | [5] |

| 6 | Simple Acrylates | Rh₂(OAc)₄ (1%) | Toluene | Low Yield | N/A | [5] |

Note: "High" and "Good" yields are qualitative descriptors from the cited literature; specific quantitative values depend on the exact substrate structure and reaction conditions.

Signaling Pathways and Logical Relationships

The core of the reaction is the catalytic cycle involving the formation and reaction of a metal carbene.

Caption: Catalytic cycle of rhodium-mediated cyclopropanation.

References

- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Diazodiphenylmethane - Wikipedia [en.wikipedia.org]

- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 5. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. - Division of Research Safety | Illinois [drs.illinois.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Diazodiphenylmethane as a Diphenylcarbene Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diazodiphenylmethane (C₁₃H₁₀N₂) is a crystalline red-black solid utilized in organic synthesis primarily as a precursor to diphenylcarbene (Ph₂C:).[1] Upon thermal or photolytic decomposition, it readily extrudes nitrogen gas to generate the highly reactive diphenylcarbene intermediate.[2] This carbene is a valuable tool for constructing complex molecular architectures, participating in a variety of transformations including cyclopropanation, C-H and O-H insertion reactions, and 1,3-dipolar cycloadditions.[2][3] Its utility is particularly significant in the synthesis of novel chemical entities for drug discovery and development, where the creation of strained ring systems and functionalized heterocyclic cores is often crucial.[4][5]

Section 1: Synthesis of Diazodiphenylmethane